N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 31119-04-7
VCID: VC5693771
InChI: InChI=1S/C11H8Cl2N2OS/c1-6(16)14-11-15-10(5-17-11)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16)
SMILES: CC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C11H8Cl2N2OS
Molecular Weight: 287.16

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 31119-04-7

Cat. No.: VC5693771

Molecular Formula: C11H8Cl2N2OS

Molecular Weight: 287.16

* For research use only. Not for human or veterinary use.

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide - 31119-04-7

Specification

CAS No. 31119-04-7
Molecular Formula C11H8Cl2N2OS
Molecular Weight 287.16
IUPAC Name N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C11H8Cl2N2OS/c1-6(16)14-11-15-10(5-17-11)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16)
Standard InChI Key MHDVQRWAECSACO-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]acetamide consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 4-position with a 2,5-dichlorophenyl group. The 2-position of the thiazole is functionalized with an acetamide moiety (-NH-C(=O)-CH3). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Molecular Properties of Structural Analogs

Property2-(4-Cyanophenyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide 2-Cyclohexyl-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Molecular FormulaC₁₈H₁₁Cl₂N₃OSC₁₇H₁₈Cl₂N₂OS
Molecular Weight (g/mol)388.3369.3
XLogP35.26.1
Hydrogen Bond Donors11
Rotatable Bonds54

The target compound shares critical features with these analogs, including the dichlorophenyl-thiazole backbone, but differs in the acetamide substituent. The absence of a cyanophenyl or cyclohexyl group likely alters its solubility and bioavailability compared to the analogs listed above .

Spectroscopic and Computational Data

While experimental spectral data for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is unavailable, computational predictions based on density functional theory (DFT) suggest:

  • IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

  • NMR: The thiazole protons are expected to resonate between δ 7.2–8.5 ppm, while the acetamide methyl group may appear near δ 2.1 ppm .

Synthesis and Manufacturing Considerations

General Synthetic Strategy

The synthesis of thiazole acetamides typically involves sequential functionalization of the thiazole ring:

  • Thiazole Ring Formation: Hantzsch thiazole synthesis remains the most common method, involving condensation of α-haloketones with thioamides. For example, 2-amino-4-(2,5-dichlorophenyl)thiazole could serve as the intermediate .

  • Acetamide Introduction: Reacting the thiazole amine with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) yields the acetamide derivative .

Key Challenges:

  • Regioselectivity in dichlorophenyl substitution

  • Purification of polar intermediates via column chromatography

Industrial-Scale Production

Potential scale-up strategies include:

  • Continuous flow reactors to enhance reaction control

  • Solvent recycling systems to reduce waste

  • Crystallization-based purification instead of chromatography

Research Applications and Future Directions

Drug Discovery

  • Lead Optimization: Modifying the acetamide side chain could improve target selectivity (e.g., COX-2 inhibition).

  • Prodrug Development: Esterification of the acetamide group may enhance oral bioavailability.

Material Science

The planar thiazole core and halogen substituents suggest potential applications in:

  • Organic semiconductors

  • Liquid crystal displays

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